

Technical Guide: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Cat. No.: B15600509

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of **2-(5-Mercaptotetrazole-1-yl)ethanol-d4**, a deuterated analog of the versatile heterocyclic compound 2-(5-Mercaptotetrazole-1-yl)ethanol. This isotopically labeled molecule serves as a valuable tool in various research and development applications, particularly in pharmaceutical sciences. Its primary utility lies in its role as an internal standard in pharmacokinetic studies and as a key intermediate in the synthesis of isotopically labeled active pharmaceutical ingredients (APIs), such as the beta-lactam antibiotic Flomoxef.

It is important to note that a specific CAS number for **2-(5-Mercaptotetrazole-1-yl)ethanol-d4** is not consistently available. Instead, the CAS number of its non-deuterated counterpart, 56610-81-2, is frequently used for reference by chemical suppliers.^{[1][2]}

Chemical and Physical Properties

Detailed quantitative data for the deuterated compound is not readily available in public literature. However, the physical and chemical properties of the non-deuterated analog, 2-(5-Mercaptotetrazole-1-yl)ethanol (CAS: 56610-81-2), provide a close approximation.

Property	Value	Source
Molecular Formula	C ₃ H ₆ N ₄ OS	PubChem[3]
Molecular Weight	146.17 g/mol	PubChem[3]
Appearance	White to off-white solid	ChemicalBook[4]
Melting Point	132-138 °C	ChemicalBook[4]
Boiling Point (Predicted)	221.4 ± 42.0 °C	ChemicalBook[4]
Density (Predicted)	1.76 ± 0.1 g/cm ³	ChemicalBook[4]
Solubility	Slightly soluble in DMSO and Methanol	ChemicalBook[4]
pKa (Predicted)	14.20 ± 0.10	ChemicalBook[4]

For **2-(5-Mercaptotetrazole-1-yl)ethanol-d4**, the molecular formula is C₃H₂D₄N₄OS, and the molecular weight is approximately 150.20 g/mol. The other physical properties are expected to be very similar to the non-deuterated analog.

Synthesis and Manufacturing

While a specific, detailed protocol for the synthesis of **2-(5-Mercaptotetrazole-1-yl)ethanol-d4** is not widely published, its synthesis would follow the same principles as its non-deuterated counterpart, utilizing a deuterated starting material. The general approach involves the use of ethanol-d4.

A representative synthesis for the non-deuterated compound is described in US Patent 4,508,909. This can be adapted for the deuterated analog.

Experimental Protocol: Synthesis of 2-(5-Mercaptotetrazole-1-yl)ethanol

This protocol is for the non-deuterated compound and serves as a template. For the deuterated version, 2-(t-butoxy)ethanol-d4 would be used as a starting material.

Materials:

- 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol
- Aluminum chloride (AlCl_3)
- Anisole
- Dichloromethane (CH_2Cl_2)
- 3N Hydrochloric acid (HCl)
- Ethyl acetate
- 5% Sodium hydroxide (NaOH) solution

Procedure:

- A solution of aluminum chloride (0.2 g) in anisole (1 ml) is prepared and cooled to 0°C .
- To this cooled solution, a solution of 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol (0.202 g) in dichloromethane (2 ml) is added.
- The reaction mixture is stirred at room temperature for 3 hours.
- The reaction mixture is then poured into a mixture of 3N hydrochloric acid (10 ml) and ethyl acetate (20 ml) and shaken.
- The organic layer is separated and extracted with a 5% aqueous sodium hydroxide solution.
- The aqueous extract is acidified with hydrochloric acid.
- The acidified solution is extracted again with ethyl acetate.
- The final ethyl acetate extract is concentrated under reduced pressure to yield 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol.

Applications

The primary application of 2-(5-Mercaptotetrazole-1-yl)ethanol and its deuterated analog is as a crucial intermediate in the synthesis of the oxacephem antibiotic, Flomoxef.^[4] Flomoxef is a

fourth-generation cephalosporin with a broad spectrum of antibacterial activity. The inclusion of the mercaptotetrazole side chain is critical for its biological function.

The deuterated form, **2-(5-Mercaptotetrazole-1-yl)ethanol-d4**, is particularly valuable for use as an internal standard in analytical methods, such as mass spectrometry, for the quantification of Flomoxef and its metabolites in biological matrices.

Biological Activity

Beyond its role as a synthetic intermediate, 2-(5-Mercaptotetrazole-1-yl)ethanol has been shown to exhibit inhibitory activity against vitamin K-dependent glutamylcarboxylase.^[4] This enzyme is responsible for the post-translational modification of glutamate residues to gamma-carboxyglutamate (Gla) in a variety of proteins, which is a critical step in the blood coagulation cascade. The inhibition of this enzyme can lead to anticoagulant effects.

Experimental Protocol: In Vitro Vitamin K-Dependent Carboxylase Inhibition Assay

This is a generalized protocol based on established methods.

Materials:

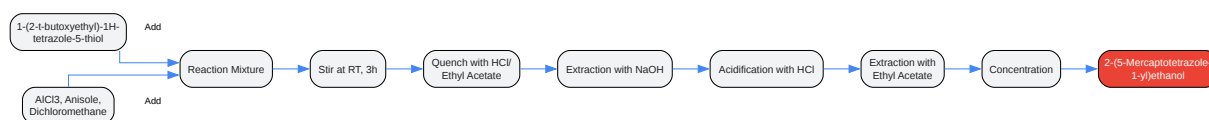
- Rat liver microsomes (source of carboxylase)
- Triton X-100
- A synthetic peptide substrate (e.g., Phe-Leu-Glu-Glu-Leu)
- Vitamin K_{H2}
- ¹⁴CO₂ or H¹⁴CO₃⁻
- 2-(5-Mercaptotetrazole-1-yl)ethanol (or its d4 analog) as the inhibitor
- Trichloroacetic acid (TCA)
- Scintillation fluid

Procedure:

- **Enzyme Preparation:** Rat liver microsomes are isolated, typically by ultracentrifugation or CaCl_2 precipitation, and then solubilized with Triton X-100.
- **Reaction Mixture:** A reaction mixture is prepared containing the solubilized microsomes, the peptide substrate, vitamin KH_2 , and varying concentrations of the inhibitor (2-(5-Mercaptotetrazole-1-yl)ethanol).
- **Initiation of Reaction:** The carboxylation reaction is initiated by the addition of $^{14}\text{CO}_2$ or $\text{H}^{14}\text{CO}_3^-$.
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., $15\text{--}18^\circ\text{C}$) for a specific time.
- **Termination of Reaction:** The reaction is stopped by the addition of an acid, such as trichloroacetic acid, which precipitates the proteins and halts enzymatic activity.
- **Quantification:** The amount of $^{14}\text{CO}_2$ incorporated into the peptide substrate is quantified by liquid scintillation counting.
- **Data Analysis:** The inhibitory effect of 2-(5-Mercaptotetrazole-1-yl)ethanol is determined by comparing the carboxylation activity in the presence of the inhibitor to the control (no inhibitor).

Visualizations

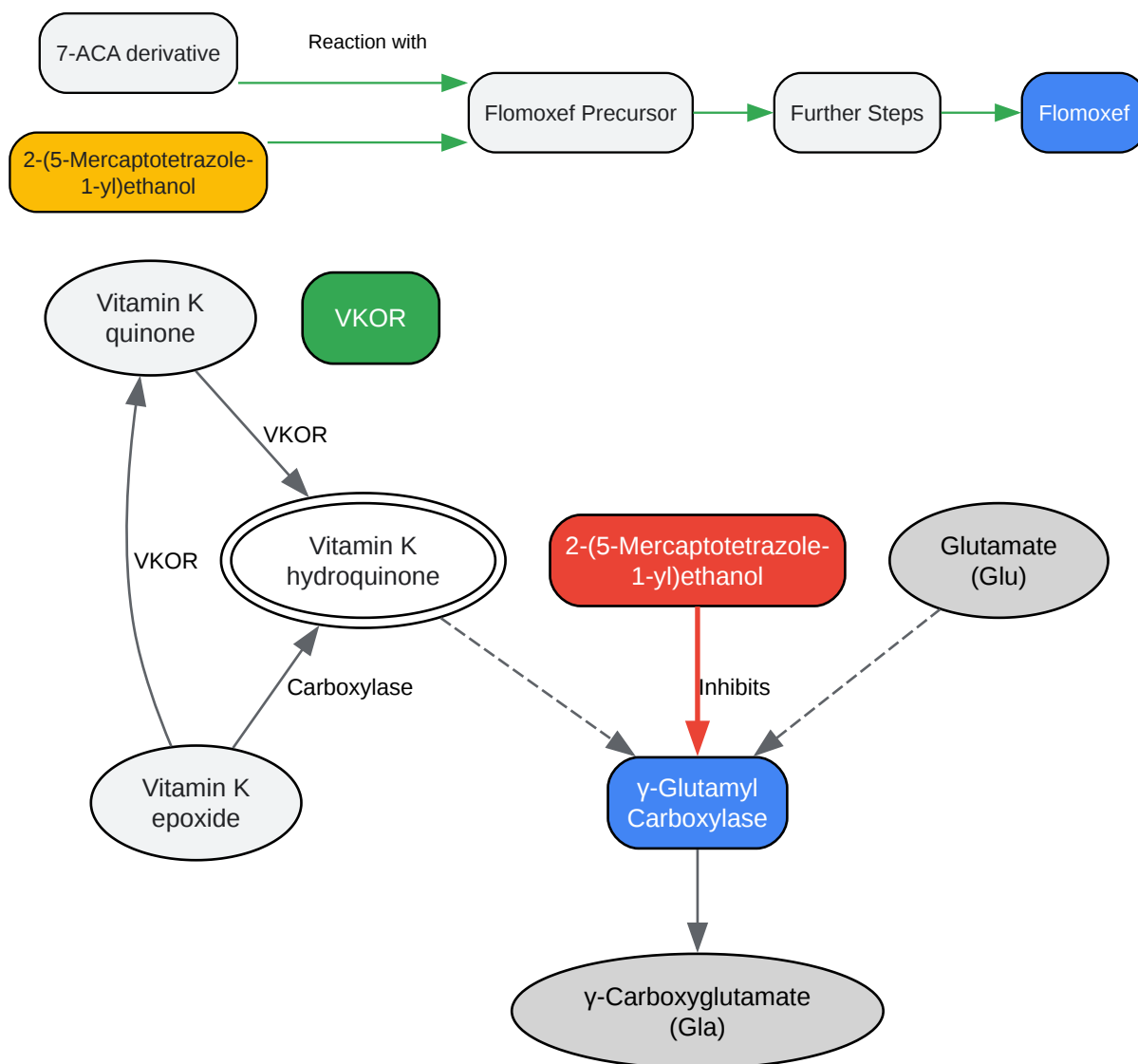
Synthesis Workflow



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Caption: Synthesis workflow for 2-(5-Mercaptotetrazole-1-yl)ethanol.

Role in Flomoxef Synthesis



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- To cite this document: BenchChem. [Technical Guide: 2-(5-Mercaptotetrazole-1-yl)ethanol-d₄]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600509#cas-number-for-2-5-mercaptotetrazole-1-yl-ethanol-d4]

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